molecular formula C21H17ClO B3126175 3,3,3-Triphenylpropionyl chloride CAS No. 33166-49-3

3,3,3-Triphenylpropionyl chloride

Cat. No.: B3126175
CAS No.: 33166-49-3
M. Wt: 320.8 g/mol
InChI Key: BLPLXBBDSPRTDX-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropionyl chloride is an organic compound with the molecular formula C21H17ClO. It is a derivative of 3,3,3-triphenylpropionic acid and is characterized by the presence of a propionyl chloride group attached to a triphenylpropane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

3,3,3-Triphenylpropionyl chloride is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Triphenylpropionyl chloride can be synthesized through the reaction of 3,3,3-triphenylpropionic acid with chlorinating agents such as thionyl chloride or oxalyl chloride. The reaction typically involves dissolving 3,3,3-triphenylpropionic acid in an anhydrous solvent like dichloromethane, followed by the addition of the chlorinating agent at low temperatures (0°C). The mixture is then allowed to reach room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Triphenylpropionyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-triphenylpropionic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, chloroform, and toluene.

    Catalysts: N,N-Dimethylformamide (DMF) is often used as a catalyst in these reactions.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3,3,3-triphenylpropionyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the propionyl chloride group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    3,3,3-Triphenylpropionic Acid: The parent compound from which 3,3,3-triphenylpropionyl chloride is derived.

    Benzoyl Chloride: Another acyl chloride with similar reactivity but different structural features.

    Phenylacetyl Chloride: A structurally related compound with a phenyl group attached to the acyl chloride.

Uniqueness: this compound is unique due to its triphenylpropane backbone, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other acyl chlorides may not be suitable .

Properties

IUPAC Name

3,3,3-triphenylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPLXBBDSPRTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)Cl)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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